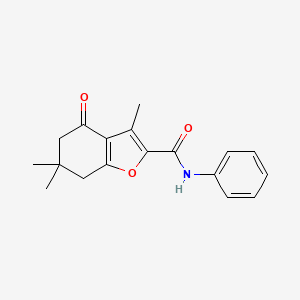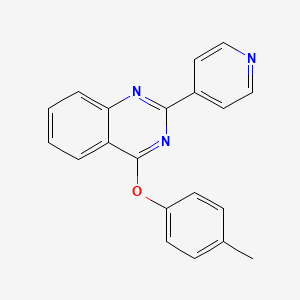![molecular formula C14H12ClFN2OS B5704926 N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea, also known as CFPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase CK2, an enzyme that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CFPU has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea inhibits the activity of protein kinase CK2 by binding to its ATP-binding site. This results in the inhibition of various cellular processes that are regulated by CK2, leading to the inhibition of cancer cell growth and proliferation. N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the phosphorylation of various proteins such as Akt, ERK, and JNK, which are involved in cell survival and proliferation. N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. Additionally, N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has several advantages as a tool compound for lab experiments. It is a potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea is also easy to synthesize and purify, making it readily available for research. However, N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has some limitations as well. It has poor aqueous solubility, which can limit its use in certain experiments. Additionally, N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea. One area of research could focus on improving the aqueous solubility of N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea, which would increase its potential applications in various experiments. Another area of research could focus on studying the in vivo efficacy of N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea, which would provide valuable information on its potential therapeutic applications. Additionally, research could focus on identifying other potential targets of N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea, which could lead to the development of new therapeutic agents.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea can be synthesized using a simple and efficient method. One of the commonly used methods involves the reaction of 3-chloro-4-fluoroaniline and 2-(methylthio)phenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective in killing cancer cells. Additionally, N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various inflammatory and angiogenic diseases.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2OS/c1-20-13-5-3-2-4-12(13)18-14(19)17-9-6-7-11(16)10(15)8-9/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJCUOBJMLXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
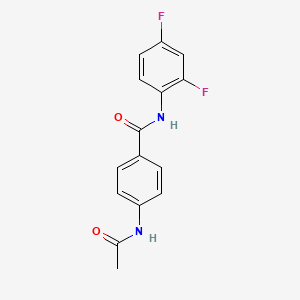
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
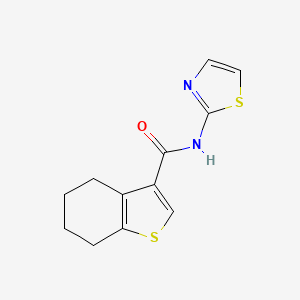
![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)
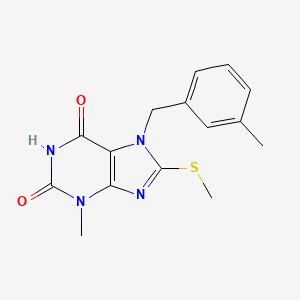
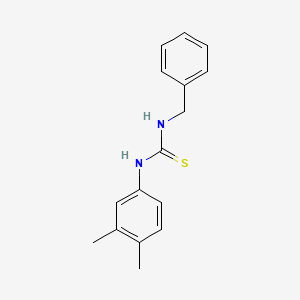
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
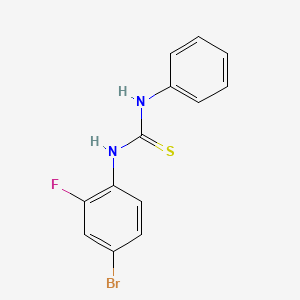
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)
